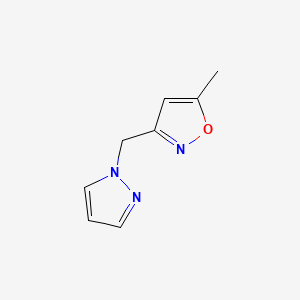
N'-Ethylidenefuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Ethylidenefuran-2-carbohydrazide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a heterocyclic compound that contains both furan and hydrazide functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Ethylidenefuran-2-carbohydrazide can be synthesized through the reaction of furan-2-carbohydrazide with acetaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme is as follows:
Furan-2-carbohydrazide+Acetaldehyde→N’-Ethylidenefuran-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-Ethylidenefuran-2-carbohydrazide are not well-documented, the synthesis likely follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Ethylidenefuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines and other reduced forms of the hydrazide group.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
N’-Ethylidenefuran-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-Ethylidenefuran-2-carbohydrazide involves its interaction with various molecular targets. The compound’s hydrazide group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modifying their activity. The furan ring may also contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbohydrazide: A precursor to N’-Ethylidenefuran-2-carbohydrazide, with similar chemical properties.
N’-((4’-ethyl-3-hydroxy-[1,1’-biphenyl]-4-yl)methylene)furan-2-carbohydrazide: A derivative with additional functional groups that may enhance its biological activity.
Uniqueness
N’-Ethylidenefuran-2-carbohydrazide is unique due to its specific combination of furan and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[(E)-ethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-8-9-7(10)6-4-3-5-11-6/h2-5H,1H3,(H,9,10)/b8-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKDZUKFJIWPLX-KRXBUXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 3-(2-{[3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}[1]benzothieno[2,3-d][1,3]thiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B574636.png)



